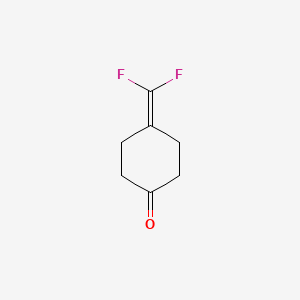

4-(Difluoromethylidene)cyclohexan-1-one

Description

Properties

IUPAC Name |

4-(difluoromethylidene)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJPPVKVMVBOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1=C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137780-61-1 | |

| Record name | 4-(difluoromethylidene)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethylidene)cyclohexan-1-one typically involves the introduction of a difluoromethylidene group to a cyclohexanone precursor. One common method includes the use of difluoromethylation reagents under specific reaction conditions. For instance, metal-based methods have been developed to facilitate the transfer of difluoromethylidene groups to various substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethylidene)cyclohexan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The difluoromethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted cyclohexanone derivatives.

Scientific Research Applications

4-(Difluoromethylidene)cyclohexan-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Difluoromethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethylidene group can influence the compound’s reactivity and binding properties, affecting its overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Physical-Chemical Properties

Table 2: Comparative Physicochemical Data

Research and Industrial Relevance

- Drug Discovery: Amino- and trifluoromethyl-substituted derivatives are prioritized for CNS drug development due to blood-brain barrier permeability .

- Materials Science : Ethylcyclohexyl-substituted analogs are critical in liquid crystal displays (LCDs) for their thermal stability .

- Catalysis: Cyclohexanone derivatives serve as ligands in homogeneous gold catalysis recovered from e-waste, highlighting sustainability applications .

Biological Activity

4-(Difluoromethylidene)cyclohexan-1-one is a synthetic organic compound that has garnered attention for its potential biological activity. The unique difluoromethylidene functional group imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H8F2O

- Molecular Weight : 146.13 g/mol

- CAS Number : 137780-61-1

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H8F2O |

| Molecular Weight | 146.13 g/mol |

| CAS Number | 137780-61-1 |

Synthesis

The synthesis of this compound typically involves the introduction of a difluoromethylidene group to a cyclohexanone precursor. Common methods include:

- Difluoromethylation Reagents : Utilization of metal-based reagents to facilitate the introduction of the difluoromethylidene group.

- Optimized Reaction Conditions : Adjustments in temperature, pressure, and solvents to maximize yield and purity during industrial production.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, although specific mechanisms remain under investigation.

- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition or modulation of enzymatic activity.

The mechanism of action is primarily attributed to the compound's ability to interact with biological molecules through its difluoromethylidene group. This interaction can affect molecular binding properties and influence various biochemical pathways.

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

-

Antimicrobial Efficacy :

- A study examined the efficacy of difluoromethylated compounds against various bacterial strains, indicating promising results in inhibiting growth at specific concentrations.

- Enzyme Interaction Studies :

-

Therapeutic Applications :

- Investigations into the therapeutic potential of difluoromethylated compounds have highlighted their use as precursors in synthesizing more complex drugs targeting specific diseases.

Comparison with Similar Compounds

Comparative studies with other difluoromethyl-substituted cyclohexanones reveal that while they share structural similarities, their reactivity and biological activities can differ significantly based on the substituents present.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, enzyme inhibition | Difluoromethylidene substitution |

| Other difluoromethylated cyclohexanones | Varies (some exhibit toxicity) | Different substituents influence activity |

Q & A

What are the common synthetic routes for 4-(Difluoromethylidene)cyclohexan-1-one, and how do reaction conditions influence yield?

Basic Research Question

Synthesis of fluorinated cyclohexanones typically involves fluorination agents or substitution reactions. For example, Grignard reactions with fluorinated aryl magnesium bromides (as seen in chlorophenyl analogs) can introduce substituents, followed by oxidation or dehydration steps . In fluorinated systems, the use of reagents like DAST (diethylaminosulfur trifluoride) or deoxofluorination agents may be critical for introducing difluoromethylidene groups, as observed in fluorinated cyclohexane derivatives . Reaction conditions (e.g., temperature, solvent polarity) significantly impact regioselectivity and yield. For instance, reports yields ranging from 37% to 75% for fluorophenyl-substituted cyclohexanones depending on substituent electronic effects and reaction time .

What spectroscopic techniques are optimal for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is essential for identifying fluorine environments in the compound, as demonstrated in fluorophenyl-substituted cyclohexanones . Infrared (IR) spectroscopy can confirm the presence of carbonyl and C-F stretching vibrations. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, as seen in structurally similar compounds . X-ray crystallography may resolve stereochemical ambiguities, especially if the difluoromethylidene group induces conformational rigidity .

How does the difluoromethylidene group affect the electronic structure and reactivity of cyclohexanone?

Advanced Research Question

The electron-withdrawing nature of the difluoromethylidene group alters the electron density of the cyclohexanone ring, increasing the electrophilicity of the carbonyl carbon. This enhances susceptibility to nucleophilic attack, as observed in fluorinated ketones . Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict reactivity, as applied to fluorinated cyclohexane derivatives . Additionally, steric effects from the difluoromethylidene group may influence ring conformation, impacting reaction pathways and regioselectivity .

What strategies resolve contradictions in reaction outcomes when synthesizing fluorinated cyclohexanones?

Advanced Research Question

Discrepancies in reaction outcomes (e.g., unexpected byproducts or low yields) often arise from competing reaction pathways or reagent incompatibility. For fluorinated systems:

- Reagent Purity : Trace moisture can deactivate fluorination agents (e.g., DAST), necessitating anhydrous conditions .

- Temperature Control : Lower temperatures may suppress side reactions, as seen in the synthesis of fluorophenyl-furan derivatives .

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent solubility in biphasic systems, enhancing yield .

How can computational methods predict the reactivity of fluorinated cyclohexanones in novel reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity. For example, studies on fluorinated cyclohexanes used DFT to analyze steric and electronic effects of substituents . Molecular docking simulations may also assess interactions with biological targets, as applied to fluorinated analgesics . Machine learning models trained on reaction databases (e.g., Reaxys) can propose optimal conditions for fluorination or substitution reactions.

What are the challenges in isolating fluorinated cyclohexanones, and how are they addressed?

Basic Research Question

Fluorinated compounds often exhibit low polarity, complicating purification via column chromatography. Strategies include:

- Crystallization : Leveraging differences in solubility, as employed for fluorophenyl-furan derivatives .

- Derivatization : Converting the ketone to a hydrazone or oxime to improve chromatographic separation .

- HPLC with Fluorinated Phases : Using C18 or pentafluorophenyl columns to resolve closely related fluorinated isomers .

How does the stereoelectronic profile of this compound influence its biological activity?

Advanced Research Question

The difluoromethylidene group enhances metabolic stability by resisting enzymatic oxidation, a property observed in fluorinated pharmaceuticals . Its electron-withdrawing nature may also modulate interactions with target proteins (e.g., kinases or GPCRs), as seen in tramadol analogs . Comparative studies with non-fluorinated analogs (e.g., cyclohexanone vs. difluoromethylidene derivatives) can isolate electronic effects on bioactivity .

What are the key differences between this compound and structurally related fluorinated cyclohexanones?

Advanced Research Question

The difluoromethylidene group introduces unique steric and electronic properties compared to mono- or trifluorinated analogs. For example:

- Electron Density : Difluoromethylidene is less electron-withdrawing than trifluoromethyl but more than chlorophenyl groups, affecting reaction kinetics .

- Conformational Rigidity : The sp-hybridized difluoromethylidene may restrict ring puckering, unlike flexible alkyl substituents .

- Biological Interactions : Fluorine substitution patterns influence binding affinity, as demonstrated in opioid receptor ligands .

How can kinetic studies optimize reaction pathways for fluorinated cyclohexanone derivatives?

Advanced Research Question

Pseudo-first-order kinetics and Arrhenius plots can identify rate-limiting steps. For fluorinated Grignard reactions, monitoring fluoride ion release (via ion-selective electrodes) may correlate with reaction progress . highlights the use of NMR to track intermediate formation in fluorination reactions, enabling real-time optimization .

What safety protocols are critical when handling fluorinated cyclohexanones in laboratory settings?

Basic Research Question

Fluorinated compounds may release toxic HF under acidic or high-temperature conditions. Key protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.